molecular formula C21H15N5O3S B2707090 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 1795457-02-1

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2707090
CAS No.: 1795457-02-1
M. Wt: 417.44
InChI Key: KXCMVULOAMXCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and pyridazinone intermediates, followed by their coupling with the imidazo[2,1-b]thiazole derivative. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide include:

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S/c27-19(13-26-20(28)8-7-16(24-26)18-6-3-10-29-18)22-15-5-2-1-4-14(15)17-12-25-9-11-30-21(25)23-17/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCMVULOAMXCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C(=O)C=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.